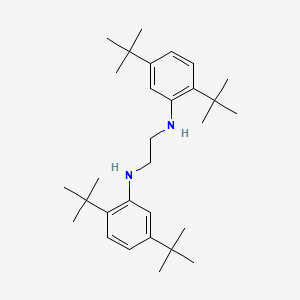![molecular formula C26H32N4+2 B12528723 Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- CAS No. 807314-59-6](/img/structure/B12528723.png)
Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] is a chemical compound known for its unique structure and properties. It is a derivative of pyridinium, a class of compounds characterized by a positively charged nitrogen atom within a six-membered aromatic ring. The compound’s structure includes a 1,4-phenylenebis(methylene) linkage, which connects two pyridinium units, each substituted with a pyrrolidinyl group. This configuration imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4-(1-pyrrolidinyl)pyridine. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s purity meets industry standards .
化学反应分析
Types of Reactions
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of pyridinium derivatives.
Reduction: Reduced pyridinium derivatives.
Substitution: Substituted pyridinium compounds with various functional groups.
科学研究应用
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridinium moiety can engage in electrostatic interactions with negatively charged sites on proteins, while the pyrrolidinyl groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: A similar compound with bromide counterions instead of pyrrolidinyl groups.
1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium): A derivative with bipyridinium units instead of pyridinium.
Uniqueness
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-] is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of pyrrolidinyl groups enhances its solubility and binding affinity, making it a valuable compound for various applications .
属性
CAS 编号 |
807314-59-6 |
|---|---|
分子式 |
C26H32N4+2 |
分子量 |
400.6 g/mol |
IUPAC 名称 |
4-pyrrolidin-1-yl-1-[[4-[(4-pyrrolidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C26H32N4/c1-2-14-29(13-1)25-9-17-27(18-10-25)21-23-5-7-24(8-6-23)22-28-19-11-26(12-20-28)30-15-3-4-16-30/h5-12,17-20H,1-4,13-16,21-22H2/q+2 |
InChI 键 |
ZKSXDCGANRXIEB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=[N+](C=C2)CC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



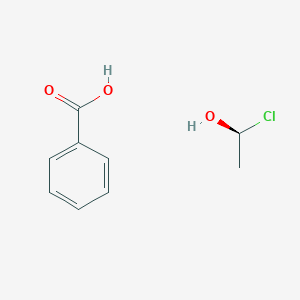
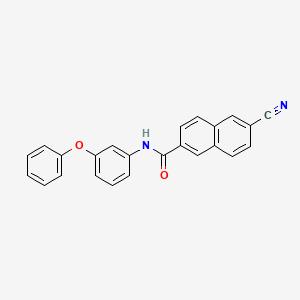
![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
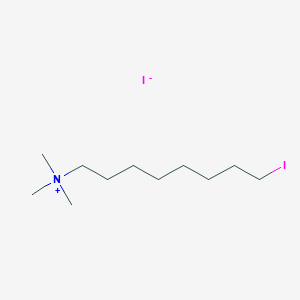
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
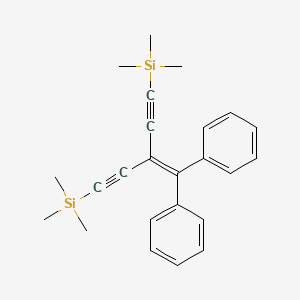
![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
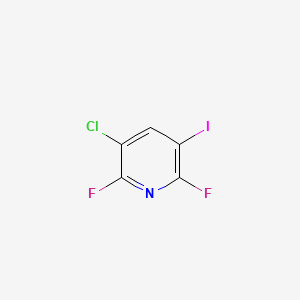
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
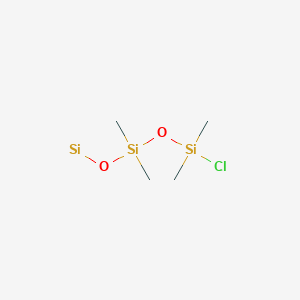
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
